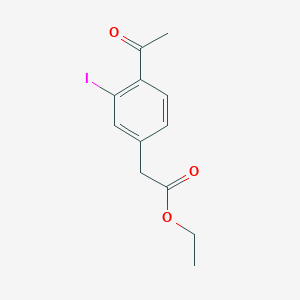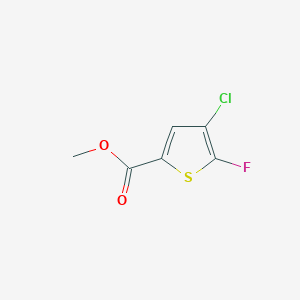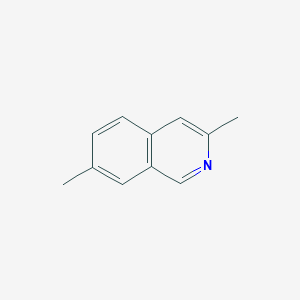![molecular formula C6H3IN2O B13673740 3-Iodoisoxazolo[4,5-b]pyridine](/img/structure/B13673740.png)
3-Iodoisoxazolo[4,5-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodoisoxazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the isoxazolo[4,5-b]pyridine family These compounds are known for their interesting chemical properties and potential biological activities The structure of this compound consists of an isoxazole ring fused to a pyridine ring, with an iodine atom attached to the third position of the isoxazole ring
Métodos De Preparación
The synthesis of 3-Iodoisoxazolo[4,5-b]pyridine can be achieved through various synthetic routes. One common method involves the annulation of a pyridine ring to 4-aminoisoxazoles. Another approach is the isoxazole ring closure in functionalized pyridine derivatives. For instance, the reaction of 3-fluoropyridin-2-ylcarboximidoyl chloride with an excess of aniline followed by intramolecular cyclization yields the desired compound . Additionally, 3-fluoro- and 3-nitropyridines bearing neighboring hydroxyimino groups can be converted to isoxazolo[4,5-b]pyridines under the action of sodium hydride in dimethylformamide .
Análisis De Reacciones Químicas
3-Iodoisoxazolo[4,5-b]pyridine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. Common reagents used in these reactions include sodium hydride, dimethylformamide, and aniline. For example, the nucleophilic substitution of halogen or nitro groups in pyridines with appropriate N–O nucleophiles in position 2 is a common approach to form the isoxazolo[4,5-b]pyridine skeleton . The major products formed from these reactions are typically derivatives of the isoxazolo[4,5-b]pyridine structure.
Aplicaciones Científicas De Investigación
In medicinal chemistry, it has shown promise as an antibacterial, anticancer, and antiproliferative agent . Additionally, derivatives of this compound have been investigated as inhibitors of cytochrome P450 CYP17, which is responsible for the biosynthesis of precursors of both androgens and estrogen . The compound’s unique structure and biological activities make it a valuable target for drug discovery and development.
Mecanismo De Acción
The mechanism of action of 3-Iodoisoxazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of cytochrome P450 CYP17, it interferes with the enzyme’s ability to catalyze the biosynthesis of steroid hormones . This inhibition can lead to a decrease in the production of androgens and estrogen, which may be beneficial in the treatment of hormone-dependent cancers. The compound’s effects on other biological pathways and targets are still under investigation.
Comparación Con Compuestos Similares
3-Iodoisoxazolo[4,5-b]pyridine can be compared to other similar compounds, such as isoxazolo[4,5-b]pyridine derivatives and pyrazolo[3,4-b]pyridines. These compounds share a similar heterocyclic structure but differ in their substituents and biological activities. For example, pyrazolo[3,4-b]pyridines have been studied for their biomedical applications, including their potential as anticancer and antimicrobial agents . The unique iodine substitution in this compound may contribute to its distinct chemical properties and biological activities, setting it apart from other related compounds.
Propiedades
Fórmula molecular |
C6H3IN2O |
|---|---|
Peso molecular |
246.01 g/mol |
Nombre IUPAC |
3-iodo-[1,2]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C6H3IN2O/c7-6-5-4(10-9-6)2-1-3-8-5/h1-3H |
Clave InChI |
SQTAGYPLPRZYCC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=NO2)I)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B13673689.png)


![2-(2-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13673701.png)
![2-(3,4-Dichlorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13673703.png)

![4-Bromo-6-methoxybenzo[B]thiophene](/img/structure/B13673707.png)
![Ethyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate](/img/structure/B13673720.png)



